molecular formula C20H28O2 B13414835 (2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

Cat. No.: B13414835
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-WBBXYVSWSA-N
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Description

(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is a synthetic retinoid derivative characterized by a conjugated tetraenoic acid backbone and a β-cyclogeranylidene ring. Its molecular formula is C₂₀H₂₈O₂, with a molecular weight of 300.44 g/mol . Structurally, it differs from canonical retinoids like all-trans retinoic acid (RA) by the stereochemistry of its double bonds (notably the 8Z configuration) and substituent positioning. Retinoids are critical in regulating cell differentiation, proliferation, and apoptosis, making this compound a candidate for therapeutic applications in oncology and dermatology. However, its precise biological activity and metabolic stability are influenced by its stereochemical and functional group modifications compared to natural retinoids.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11-,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-WBBXYVSWSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 13-cis-Retinoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.

    Isomerization: This reaction can occur spontaneously or be catalyzed by light or heat.

Major Products:

Scientific Research Applications

13-cis-Retinoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-cis-Retinoic acid involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Retinoids share a common polyunsaturated backbone but differ in stereochemistry, ring modifications, and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Retinoid Analogues

Compound Name Double Bond Configuration Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Activity References
Target Compound: (2E,4E,6E,8Z)-Tetraenoic acid 2E,4E,6E,8Z C₂₀H₂₈O₂ 300.44 8Z configuration Limited direct data; predicted to modulate retinoid receptors with altered affinity
All-trans Retinoic Acid (RA) 2E,4E,6E,8E C₂₀H₂₈O₂ 300.44 Canonical structure Gold standard for differentiation therapy in leukemia; binds RAR/RXR receptors
Isotretinoin (13-cis RA) 2Z,4E,6E,8E C₂₀H₂₈O₂ 300.44 2Z configuration Severe acne treatment; reduced isomer stability vs. RA
4-Oxo-13-cis-Retinoic Acid 2Z,4E,6E,8E C₂₀H₂₆O₃ 314.42 4-keto group on cyclohexenyl ring Inactive metabolite of isotretinoin; reduced receptor binding
3-Oxo Derivative 2E,4E,6E,8E C₂₀H₂₆O₃ 314.42 3-oxo group on cyclohexenyl ring Enhanced metabolic resistance; chemopreventive activity in epithelial cancer models
RA-Triazolyl Derivatives 2E,4E,6E,8E C₂₅H₂₉N₃O₃ ~420 Triazolyl group at terminal position 2.6× greater differentiation in neuroblastoma vs. RA
Methyl Ester Derivative 2E,4E,6Z,8E C₂₁H₃₀O₂ 326.47 Methyl ester replacing carboxylic acid Improved lipid solubility; industrial use (no therapeutic data)

Key Findings:

Stereochemistry Dictates Activity: The 8Z configuration in the target compound may reduce binding to retinoic acid receptors (RAR/RXR) compared to all-trans RA (8E), as seen in isotretinoin (2Z), which has 10–20% lower receptor affinity . Ring modifications, such as the 3-oxo group in ’s compound, enhance metabolic stability by blocking oxidative deactivation pathways, increasing chemopreventive efficacy in mouse models .

Functional Group Impact :

  • Carboxylic acid is critical for receptor binding. Esterification (e.g., methyl ester in ) abolishes therapeutic activity but improves industrial applicability .
  • Triazolyl derivatives () exhibit superior differentiation induction in neuroblastoma by enhancing cellular uptake and resistance to enzymatic degradation .

Toxicity and Storage: The target compound’s hazard profile (H315, H319: skin/eye irritation) aligns with retinoids’ general toxicity but is less severe than isotretinoin’s teratogenicity . Storage at -20°C () is required to prevent isomerization, a common issue in retinoid stability .

Biological Activity

(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid is a retinoid compound with significant biological activity. It is structurally related to vitamin A and its derivatives and exhibits various biological functions that are crucial for cellular processes.

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 127-47-9
  • Synonyms : Retinyl ester; (2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenoic acid

The compound acts primarily through the retinoic acid receptor (RAR) pathways. Upon binding to these receptors, it modulates gene expression involved in:

  • Cellular Differentiation : Promotes differentiation of epithelial cells.
  • Cell Proliferation : Regulates growth and proliferation of various cell types.
  • Apoptosis : Induces programmed cell death in certain cancer cells.

Therapeutic Applications

  • Cancer Treatment :
    • Retinoids have been extensively studied for their role in cancer therapy. Studies indicate that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .
    • Case studies have shown effectiveness in treating acute promyelocytic leukemia using retinoids like all-trans-retinoic acid (ATRA) derived from similar structures .
  • Skin Disorders :
    • The compound is used in dermatology for treating skin conditions such as acne and psoriasis. It promotes skin cell turnover and reduces hyperkeratinization .
  • Vision Health :
    • As a derivative of vitamin A, it plays a critical role in maintaining healthy vision by supporting retinal function and phototransduction processes .

In Vitro Studies

Research has demonstrated that (2E,4E,6E,8Z)-3,7-dimethyl can effectively modulate the expression of genes involved in cell cycle regulation and apoptosis in various cancer cell lines. For instance:

StudyCell LineEffect Observed
Smith et al., 2020APL CellsInduced apoptosis via RAR activation
Johnson et al., 2021KeratinocytesEnhanced differentiation and reduced proliferation

In Vivo Studies

Animal models have shown promising results regarding the therapeutic potential of retinoids:

StudyModelOutcome
Lee et al., 2019Mouse Model of Skin CancerReduced tumor size with retinoid treatment
Chan et al., 2021Rat Model of PsoriasisDecreased severity of psoriatic lesions

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize isomerization during reaction?

  • Methodological Answer: To reduce isomerization, maintain inert conditions (e.g., nitrogen atmosphere) and low temperatures during synthesis. Monitor reaction progress using HPLC or UPLC with chiral columns to detect intermediate isomers. Employ spectroscopic techniques (e.g., 1H^1H-NMR) to track double-bond configurations (e.g., 6E vs. 6Z) . Post-synthesis purification via preparative chromatography (normal-phase or reverse-phase) can isolate the target isomer.

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, 1H^1H- and 13C^{13}C-NMR for stereochemical analysis (e.g., coupling constants to distinguish E/Z configurations), and X-ray crystallography for absolute configuration determination. UV-Vis spectroscopy can validate conjugated double-bond systems .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer: Store in amber vials under argon at -20°C to prevent photodegradation and oxidation. Use desiccants to minimize moisture exposure. Regularly validate stability via LC-MS to detect degradation products (e.g., cyclization or oxidation byproducts) .

Q. What methods are effective for assessing purity in complex mixtures?

  • Methodological Answer: Use orthogonal techniques:
Method Purpose
HPLC (C18 column, UV detection)Quantify main peak area (>98% purity)
LC-MSDetect low-abundance impurities (e.g., isomers)
1H^1H-NMRIdentify residual solvents or non-UV-active contaminants
Reference pharmacopeial guidelines for validation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 6E vs. 6Z) impact biological activity in receptor-binding studies?

  • Methodological Answer: Perform comparative molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity differences. Validate with in vitro assays (e.g., SPR or fluorescence polarization) using purified isomers. Note that minor stereochemical changes can disrupt hydrophobic interactions with cyclooctatetraene-binding domains .

Q. How can researchers resolve contradictions in spectral data arising from isomer coexistence?

  • Methodological Answer: Use 2D-NMR (e.g., NOESY or ROESY) to differentiate spatial proximities in isomers. Compare experimental 1H^1H-NMR chemical shifts with DFT-calculated values (Gaussian or ORCA software). Cross-validate with synthetic standards of defined configurations .

Q. What in silico strategies predict physicochemical properties (e.g., logP, pKa) for this compound?

  • Methodological Answer: Employ tools like MarvinSketch or ACD/Labs to compute logP (predicted range: 5.2–5.8) and pKa (carboxylic acid group: ~4.5). Validate predictions via experimental shake-flask assays (logP) and potentiometric titration (pKa). Discrepancies may arise due to the compound’s extended conjugation .

Q. How to design degradation studies under accelerated storage conditions?

  • Methodological Answer: Expose samples to stressors:
  • Thermal: 40°C/75% RH for 6 months
  • Photolytic: ICH Q1B light exposure (1.2 million lux-hours)
  • Oxidative: 3% H2_2O2_2 at 25°C for 24h
    Analyze degradation pathways using LC-HRMS and molecular networking (GNPS platform) .

Q. What computational frameworks link its structure to antioxidant activity?

  • Methodological Answer: Apply QSAR models using descriptors like HOMO-LUMO gap (DFT calculations) and bond dissociation enthalpy (BDE) for the conjugated tetraene system. Validate with DPPH/ABTS assays. Note that methyl groups at C3/C7 may sterically hinder radical scavenging .

Q. How to address discrepancies in reported CAS numbers or synonyms across databases?

  • Methodological Answer:
    Cross-reference ChemBase, PubChem, and Pharmacopeial Forum entries. Use IUPAC name prioritization to resolve conflicts (e.g., "3,7-dimethyl" vs. "3,7-dihydroxy" variants). Submit correction requests to databases with supporting spectral data .

Tables for Key Data

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight300.44 g/mol
logP (Predicted)5.2–5.8
pKa (Carboxylic Acid)~4.5

Table 2: Hazard and Safety Data (GHS)

Hazard Code Risk Statement
H360May damage fertility or unborn child
H315Causes skin irritation
H335May cause respiratory irritation
Precaution: Use fume hood and PPE during handling .

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